Peptide tyrosine phenylalanine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Peptide tyrosine phenylalanine (Tyr-Phe) refers to peptides containing tyrosine (Tyr) and phenylalanine (Phe) residues in their sequence. These aromatic amino acids play critical roles in peptide bioactivity, structural stability, and intermolecular interactions. For example, in melanin-concentrating hormone analogues, substitution of Val19 with Tyr and Tyr13 with Phe ([Phe¹³, Tyr¹⁹]-MCH) enhances radioreceptor assay compatibility . Similarly, antihypertensive peptides derived from marine sources often feature Tyr and Phe at terminal positions, which contribute to angiotensin-I-converting enzyme (ACE) inhibition . The Tyr-Phe motif is also pivotal in self-assembly processes, enzyme recognition, and molecular interactions, as highlighted in studies ranging from chymotrypsin substrate specificity to focal adhesion kinase (FAK) signaling .

科学研究应用

Nutritional Applications

Metabolism of Phenylalanine and Tyrosine:

PYF is closely related to the metabolism of phenylalanine and tyrosine, which are essential amino acids. Research indicates that these amino acids play a critical role in protein synthesis and can serve as biomarkers for metabolic health. For instance, low levels of phenylalanine and tyrosine have been associated with increased mortality in critically ill patients, highlighting their importance in nutritional assessments and interventions .

Case Studies on Tyrosine Supplementation:

A double-blind crossover study involving children with phenylketonuria (PKU) demonstrated that tyrosine supplementation could improve psychological test results despite not significantly affecting serum phenylalanine levels. This suggests that tyrosine may have cognitive benefits, particularly in individuals with metabolic disorders .

Neurobiological Applications

Role as a Neuropeptide:

PYF has been identified as a neuropeptide that shows homology with pancreatic polypeptide and neuropeptide F. Its structural similarities suggest potential roles in neuroendocrine signaling and modulation of physiological responses .

Cognitive Function and Neurotransmitter Synthesis:

The relationship between blood levels of phenylalanine and tyrosine has been studied concerning cognitive functions. Elevated phenylalanine levels can inhibit the transport of tyrosine across the blood-brain barrier, potentially leading to dopamine depletion and cognitive dysfunction. This underlines the significance of maintaining optimal levels of these amino acids for brain health .

Therapeutic Applications

Targeting Metabolic Disorders:

PYF's involvement in the metabolism of essential amino acids positions it as a potential therapeutic target for metabolic disorders like PKU. By understanding its mechanisms, researchers aim to develop strategies that can mitigate the effects of altered amino acid metabolism .

Fluorescence-Based Detection:

Recent advancements have utilized PYF and other fluorescent peptides in sensing applications. The unique fluorescent properties of peptides containing tyrosine and phenylalanine allow for enhanced detection methods in biochemical assays, enabling researchers to quantify amino acids and proteins with high sensitivity .

Summary Table of Applications

常见问题

Basic Research Questions

Q. What are the key enzymatic steps involved in the conversion of phenylalanine to tyrosine, and how can researchers experimentally validate these steps?

The conversion of phenylalanine to tyrosine is catalyzed by phenylalanine hydroxylase (PAH), which hydroxylates phenylalanine using tetrahydrobiopterin (BH4) as a cofactor. Methodological validation includes:

- Enzyme activity assays : Measure PAH activity via spectrophotometric detection of tyrosine production under controlled pH and temperature .

- Isotopic labeling : Use 13C-labeled phenylalanine to track metabolic flux in cell cultures or animal models .

- Genetic knockout models : Study phenylalanine accumulation in PAH-deficient organisms to confirm pathway dependency .

Q. How do phenylalanine and tyrosine kinetics differ in postabsorptive versus fed states, and what experimental models are suitable for studying these dynamics?

In the postabsorptive state, phenylalanine flux arises from proteolysis, while in the fed state, dietary intake dominates. Researchers employ:

- Stable isotope tracers : Infuse 2H-phenylalanine intravenously to quantify turnover rates in humans .

- Compartmental modeling : Use multi-pool models to differentiate endogenous vs. exogenous tyrosine contributions .

- In vitro systems : Hepatocyte cultures treated with insulin/glucagon mimic fed/fasted states to study enzyme regulation .

Q. What chromatographic methods are recommended for separating and quantifying phenylalanine and tyrosine in biological samples?

- High-performance liquid chromatography (HPLC) : Utilize reverse-phase columns with UV detection at 254 nm (optimal for aromatic residues) .

- Ion-exchange chromatography : Separate underivatized amino acids using pH gradients, validated against NIST reference standards .

- Mass spectrometry (LC-MS/MS) : Achieve nanomolar sensitivity via MRM transitions (e.g., m/z 166→120 for phenylalanine) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported IC50_{50}50 values for phenylalanine-derived peptide inhibitors of protein tyrosine phosphatases (PTPs)?

Contradictions arise from assay conditions (e.g., substrate concentration, pH). Mitigation strategies include:

- Standardized buffers : Use Tris-HCl (pH 7.4) with 1 mM DTT to maintain enzyme stability .

- Competitive inhibition assays : Compare inhibitor potency against a common substrate (e.g., p-nitrophenyl phosphate) .

- Structural validation : Perform X-ray crystallography to confirm binding modes of peptides like Glu-Phe(CF2P)-Phe(CF2P) .

Q. What methodological considerations are critical when designing studies to evaluate phenylalanine/tyrosine as biomarkers for metabolic disorders?

- Cohort stratification : Account for confounders (e.g., renal function, dietary protein intake) using multivariate regression .

- ROC curve analysis : Assess biomarker specificity/sensitivity, as shown for diabetic retinopathy (AUC: 0.83 for phenylalanine + traditional risk factors) .

- Longitudinal sampling : Track diurnal variations in plasma levels to avoid false positives .

Q. How can bioinformatic tools elucidate the role of phenylalanine residues in protein-carbohydrate interactions, such as polysialic acid (polySia) binding?

- PDB mining : Identify conserved phenylalanine motifs in polySia-binding proteins (e.g., MARCKS-ED) using RCSB Protein Data Bank queries .

- Molecular dynamics (MD) simulations : Simulate aromatic stacking interactions between phenylalanine and sialic acid moieties .

- Alanine scanning mutagenesis : Replace phenylalanine residues in peptide sequences to quantify binding energy changes .

相似化合物的比较

Structural and Self-Assembly Properties

Tyr, Phe, and tryptophan (Trp) are aromatic amino acids with distinct physicochemical properties. Molecular dynamics simulations reveal that Tyr and Phe form similar β-sheet-rich nanostructures but differ in aggregation kinetics due to Tyr’s hydroxyl group, which enhances hydrogen bonding. Phe, lacking this group, relies more on hydrophobic and π-π stacking interactions .

Table 1: Structural Comparison of Aromatic Amino Acid-Containing Peptides

Enzymatic Interactions and Substrate Specificity

Chymotrypsin preferentially cleaves peptides at the carboxyl side of Tyr, Phe, and Trp. Substitution studies show that Phe-to-Tyr mutations in FLAG-tag peptides (e.g., DYKD → DYFD) abolish antibody binding due to altered hydrophobicity and steric effects . Conversely, replacing Tyr with Phe in FAK’s Y397 motif disrupts phosphorylation-dependent signaling, leading to embryonic lethality in mice .

Bioactivity and Therapeutic Potential

- ACE Inhibition : Peptides with Tyr at the C-terminus (e.g., Val-Ile-Tyr) exhibit 190-fold higher potency than crude hydrolysates, while Phe-containing peptides show moderate activity .

- Antioxidant/Anti-inflammatory Activity : Substituting Tyr or Phe with alanine in rice peptides (e.g., LR5 and YR6) reduces radical scavenging capacity by 40–60%, highlighting their role in redox regulation .

- Phosphatase Inhibition: Phosphonodifluoromethyl phenylalanine (F2Pmp)-containing peptides inhibit protein tyrosine phosphatase 1B (PTP1B) 1000-fold more effectively than phosphonomethyl phenylalanine (Pmp)-containing variants due to fluorine-induced hydrogen bonding .

Table 2: Functional Comparison of Tyr- and Phe-Containing Peptides

Thermodynamic and Solubility Profiles

Tyrosine’s hydroxyl group enhances hydration and protein-mediated interactions in biomolecular condensates, making it more favorable than Phe in phase-separated systems. However, Phe’s hydrophobicity improves drug solubility in micellar formulations (e.g., hydrocortisone with Lactobacillus biosurfactants) .

Table 3: Thermodynamic Parameters of Aromatic Amino Acids

Key Research Findings

- Self-Assembly Dynamics: Tyr’s hydroxyl group slows aggregation compared to Phe but stabilizes ordered nanostructures like fibers .

- Enzyme Specificity : Phe-to-Tyr substitutions in CD22 peptides reduce PTP1B dephosphorylation efficiency by 70% .

- Analytical Quantification : Tyr and Phe in peptides can be quantified via HPLC/UV with detection limits of 0.05 µM, aiding purity assessments .

属性

CAS 编号 |

144527-25-3 |

|---|---|

分子式 |

C52H81N15O11 |

分子量 |

1092.3 g/mol |

IUPAC 名称 |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C52H81N15O11/c1-7-29(4)41(66-43(70)31(6)60-44(71)35(53)26-33-19-21-34(68)22-20-33)48(75)65-40(28(2)3)47(74)61-30(5)42(69)63-37(17-12-24-59-52(56)57)49(76)67-25-13-18-39(67)46(73)62-36(16-11-23-58-51(54)55)45(72)64-38(50(77)78)27-32-14-9-8-10-15-32/h8-10,14-15,19-22,28-31,35-41,68H,7,11-13,16-18,23-27,53H2,1-6H3,(H,60,71)(H,61,74)(H,62,73)(H,63,69)(H,64,72)(H,65,75)(H,66,70)(H,77,78)(H4,54,55,58)(H4,56,57,59)/t29-,30-,31-,35-,36-,37-,38-,39-,40-,41-/m0/s1 |

InChI 键 |

BDUCNKVXJBDQDF-NKDPYFLXSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |

手性 SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |

规范 SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)C(C)NC(=O)C(CC3=CC=C(C=C3)O)N |

Key on ui other cas no. |

144527-25-3 |

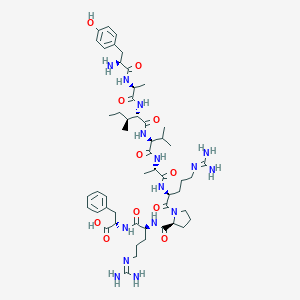

序列 |

YAIVARPRF |

同义词 |

peptide tyrosine phenylalanine Tyr-Ala-Ile-Val-Ala-Arg-Pro-Arg-Phe tyrosyl-alanyl-isoleucyl-valyl-alanyl-arginyl-prolyl-arginyl-phenylalanine |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。